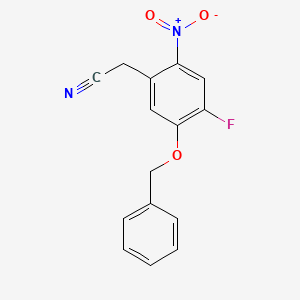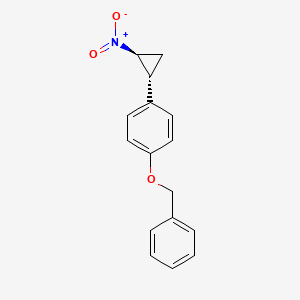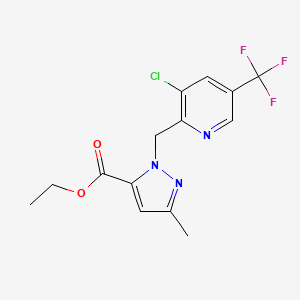
2-(5-(Benzyloxy)-4-fluoro-2-nitrophenyl)acetonitrile
Overview
Description
2-(5-(Benzyloxy)-4-fluoro-2-nitrophenyl)acetonitrile is an organic compound that features a benzyloxy group, a fluoro substituent, and a nitro group on a phenyl ring, with an acetonitrile group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzyloxy)-4-fluoro-2-nitrophenyl)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of a fluoro-substituted benzene derivative, followed by the introduction of a benzyloxy group through a nucleophilic substitution reaction. The final step involves the formation of the acetonitrile group via a cyanation reaction. The reaction conditions often include the use of strong acids for nitration, bases for nucleophilic substitution, and cyanide sources for cyanation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Benzyloxy)-4-fluoro-2-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(5-(Benzyloxy)-4-fluoro-2-aminophenyl)acetonitrile.
Substitution: 2-(5-(Benzyloxy)-4-substituted-2-nitrophenyl)acetonitrile.
Oxidation: 2-(5-(Benzaldehyde)-4-fluoro-2-nitrophenyl)acetonitrile or 2-(5-(Benzoic acid)-4-fluoro-2-nitrophenyl)acetonitrile.
Scientific Research Applications
2-(5-(Benzyloxy)-4-fluoro-2-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-(Benzyloxy)-4-fluoro-2-nitrophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-(Benzyloxy)-4-chloro-2-nitrophenyl)acetonitrile: Similar structure but with a chloro substituent instead of a fluoro group.
2-(5-(Benzyloxy)-4-methyl-2-nitrophenyl)acetonitrile: Similar structure but with a methyl substituent instead of a fluoro group.
2-(5-(Benzyloxy)-4-nitro-2-nitrophenyl)acetonitrile: Similar structure but with an additional nitro group.
Uniqueness
2-(5-(Benzyloxy)-4-fluoro-2-nitrophenyl)acetonitrile is unique due to the presence of the fluoro substituent, which can influence its reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
2-(4-fluoro-2-nitro-5-phenylmethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-13-9-14(18(19)20)12(6-7-17)8-15(13)21-10-11-4-2-1-3-5-11/h1-5,8-9H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNHHPOZZSODQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)CC#N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728644 | |
| Record name | [5-(Benzyloxy)-4-fluoro-2-nitrophenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288386-22-1 | |
| Record name | [5-(Benzyloxy)-4-fluoro-2-nitrophenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B1400203.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide](/img/structure/B1400205.png)






![4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1400218.png)
![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)

